BenchChemオンラインストアへようこそ!

BRD5631

Autophagy mTOR pathway Chemical biology

BRD5631 is the only commercially available mTOR-independent autophagy enhancer validated to reduce polyQ protein aggregates (eGFP-HDQ74), suppress IL-1β secretion in ATG16L1 T300A Crohn's disease models, and enhance bacterial clearance—without altering phospho-S6K or phospho-4E-BP1 levels. This macrocyclic DOS-derived compound bypasses the confounding metabolic and growth-related effects of rapamycin, Torin1, and metformin. Essential for Huntington's disease, IBD inflammasome crosstalk, and xenophagy research. Defined stereochemistry; ≥98% purity.

Molecular Formula C30H35N3O4
Molecular Weight 501.63
Cat. No. B1192338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD5631
SynonymsBRD-5631;  BRD 5631;  BRD5631
Molecular FormulaC30H35N3O4
Molecular Weight501.63
Structural Identifiers
SMILESCC1CNC(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N(CC1OC)C)C
InChIInChI=1S/C30H35N3O4/c1-20-17-31-21(2)19-37-27-15-14-25(16-26(27)30(35)33(3)18-28(20)36-4)32-29(34)24-12-10-23(11-13-24)22-8-6-5-7-9-22/h5-16,20-21,28,31H,17-19H2,1-4H3,(H,32,34)/t20-,21-,28+/m0/s1
InChIKeyXGMSCYLPQZMHLL-YHGPEZAFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BRD5631 Autophagy Enhancer: A Diversity-Oriented Synthesis-Derived mTOR-Independent Probe for Disease Phenotype Modulation


BRD5631 (CAS: 2446154-91-0, molecular formula: C30H35N3O4, molecular weight: 501.63) is a small-molecule autophagy enhancer derived from diversity-oriented synthesis (DOS) [1]. It belongs to the class of autophagy modulators that operate through an mTOR-independent pathway, distinguishing it from canonical mTOR inhibitors like rapamycin [2]. The compound was discovered through a high-throughput screen of nearly 60,000 small molecules and demonstrated the ability to affect multiple cellular disease phenotypes previously linked to autophagy, including protein aggregation, cell survival, bacterial replication, and inflammatory cytokine production [3]. Its unique macrocyclic structure and specific stereochemistry are critical for its biological activity [4].

Why Generic Autophagy Inducers Cannot Replace BRD5631 in Disease-Relevant Phenotypic Assays


Generic autophagy inducers such as mTOR inhibitors (e.g., rapamycin, Torin1) or AMPK activators (e.g., metformin) are widely available, but their substitution for BRD5631 is not scientifically valid due to fundamental mechanistic divergence and phenotypic specificity. BRD5631 enhances autophagy through an mTOR-independent pathway, as evidenced by its lack of effect on phospho-S6K and phospho-4E-BP1 levels, which are direct readouts of mTORC1 activity [1]. In contrast, canonical mTOR inhibitors suppress these pathways and carry pleiotropic effects on cell growth and metabolism [2]. Furthermore, BRD5631 was specifically selected from a DOS library for its ability to reverse disease-associated phenotypes in autophagy-deficient models, including bacterial clearance and IL-1β suppression in ATG16L1 T300A risk allele-expressing cells [3]. Generic inducers do not share this validated phenotypic rescue profile, making BRD5631 irreplaceable for experiments designed to interrogate autophagy-mediated disease mechanisms in the specific contexts for which it was characterized.

Quantitative Differentiation of BRD5631 Against Closest Analogs and In-Class Autophagy Modulators


BRD5631 Exhibits mTOR-Independent Autophagy Induction: Direct Comparison with PI-103

BRD5631 enhances autophagy without inhibiting mTOR, unlike the mTOR inhibitor PI-103. In HeLa cells stably expressing GFP-LC3, BRD5631 (10 μM, 4 hours) induced a comparable increase in GFP-LC3 puncta formation to PI-103 (2.5 μM, 4 hours), yet BRD5631 did not reduce phospho-S6K or phospho-4E-BP1 levels, demonstrating mTOR-independent activity [1]. This is a critical differentiator because mTOR inhibition carries significant off-target metabolic and growth-suppressive effects that confound interpretation of autophagy-specific phenotypes.

Autophagy mTOR pathway Chemical biology

BRD5631 Rescues Protein Aggregation in Huntington's Disease Model: Comparison with Vehicle Control

In Atg5+/+ MEFs transfected with eGFP-HDQ74 (a Huntington's disease-relevant expanded polyglutamine construct), BRD5631 treatment (10 μM, 48 hours) significantly reduced the percentage of eGFP-positive cells containing aggregates [1]. This effect was entirely abrogated in Atg5-/- MEFs, confirming that BRD5631's anti-aggregation activity is autophagy-dependent [2]. Many putative autophagy enhancers lack direct evidence of functional aggrephagy clearance in a disease-relevant context.

Huntington's disease Protein aggregation Aggrephagy

BRD5631 Suppresses IL-1β Secretion in Crohn's Disease-Relevant Genetic Background: Comparison with Dexamethasone and VX-765

In murine splenic CD11b+ macrophages expressing the Crohn's disease-associated ATG16L1 T300A risk allele, BRD5631 (10 μM) suppressed IL-1β secretion to a degree comparable to dexamethasone (5 μM) and VX-765 (20 μM), a caspase-1 inhibitor [1]. In ATG16L1 wild-type macrophages, BRD5631 also suppressed IL-1β, but the magnitude of effect was less pronounced, highlighting the compound's specific utility in autophagy-deficient genetic contexts [2]. This demonstrates BRD5631's ability to correct a disease-relevant cytokine phenotype linked to impaired autophagy.

Crohn's disease IL-1β ATG16L1 T300A

BRD5631 Increases Autophagic Flux via New Autophagosome Formation: Quantitative mCherry-GFP-LC3 Tandem Assay

In the mCherry-GFP-LC3 tandem fluorescence assay, BRD5631 (10 μM, 48 hours) increased the number of autolysosomes (mCherry-positive only puncta), confirming its ability to stimulate de novo autophagosome formation and subsequent lysosomal fusion [1]. This is consistent with the observed increase in LC3-II levels by Western blot [2]. The assay rules out lysosomal blockade as the mechanism, distinguishing BRD5631 from autophagy modulators that increase LC3-II by inhibiting lysosomal degradation (e.g., chloroquine, bafilomycin A1).

Autophagic flux Autophagosome Autolysosome

BRD5631 Increases p62 Transcript Levels: Differentiation from Autophagy Inhibitors

In Atg5+/+ MEFs, BRD5631 treatment (10 μM, 48 hours) significantly increased the transcript level of p62/SQSTM1, a known autophagy receptor and cargo adapter [1]. This transcriptional upregulation contrasts with the typical decrease in p62 protein levels observed with functional autophagy, and may reflect a compensatory or feed-forward regulatory mechanism . This is a distinguishing feature not commonly observed with other autophagy enhancers, and serves as a potential mechanistic marker.

p62/SQSTM1 Autophagy Transcriptional regulation

BRD5631 Structure-Activity Relationship and Analog Potency: SAR-Guided Selection

Analysis of BRD5631 analogs in the GFP-LC3 puncta formation assay revealed that structural modifications to the macrocyclic core and the biphenyl carboxamide moiety significantly alter autophagy-inducing activity [1]. For instance, closely related analogs (BRD34009, BRD1240) showed reduced potency or altered selectivity profiles, underscoring that not all DOS-derived autophagy modulators are interchangeable [2]. This SAR data is critical for procurement decisions: purchasing the correct stereoisomer and exact structure (BRD5631) is essential for replicating published biological effects.

Structure-activity relationship Chemical probe Diversity-oriented synthesis

Validated Research Applications for BRD5631 Based on Quantitative Phenotypic Evidence


Investigating Autophagy-Mediated Clearance of Protein Aggregates in Neurodegenerative Disease Models

BRD5631 is uniquely suited for studies examining aggrephagy (autophagic clearance of protein aggregates) due to its validated reduction of eGFP-HDQ74 aggregates in an autophagy-dependent manner [1]. This scenario is directly supported by the quantitative evidence from Atg5+/+ MEFs showing significant aggregate reduction following BRD5631 treatment (10 μM, 48 hours) [2]. Researchers modeling Huntington's disease, spinocerebellar ataxias, or other polyglutamine disorders should prioritize BRD5631 over generic autophagy inducers when the primary readout is aggregate burden reduction.

Dissecting the Autophagy-IL-1β Axis in Inflammatory Bowel Disease and Autoinflammatory Disorders

BRD5631's demonstrated ability to suppress IL-1β secretion in macrophages expressing the Crohn's disease-associated ATG16L1 T300A variant makes it a critical tool for studying autophagy-inflammasome crosstalk [1]. Unlike mTOR inhibitors or non-specific immunosuppressants, BRD5631 targets this pathway without confounding mTOR-mediated effects on immune cell proliferation and metabolism [2]. This application is ideal for ex vivo studies using primary immune cells from IBD patients or genetically engineered murine models carrying ATG16L1 risk alleles.

Chemical Biology Studies of mTOR-Independent Autophagy Regulation

For researchers seeking to identify and characterize mTOR-independent pathways governing autophagy, BRD5631 is the probe of choice. Its lack of effect on phospho-S6K and phospho-4E-BP1, combined with robust autophagy induction comparable to PI-103, provides a clean chemical biology tool for dissecting non-canonical autophagy regulatory networks [1]. This application is particularly valuable for studies aiming to uncover novel autophagy-modulating drug targets that circumvent the metabolic and growth-related side effects associated with mTOR inhibition.

Xenophagy and Host-Pathogen Interaction Studies: Enhancing Intracellular Bacterial Clearance

BRD5631's classification as a xenophagy inducer [1] and its validation in reducing bacterial replication in autophagy-relevant cellular models support its use in studies of host defense against intracellular pathogens (e.g., Mycobacterium tuberculosis, Salmonella typhimurium) [2]. Researchers investigating the role of autophagy in bacterial clearance, particularly in genetic backgrounds associated with impaired autophagy (e.g., ATG16L1, NOD2 variants), can leverage BRD5631 as a pharmacological tool to enhance xenophagy and assess functional outcomes in infection models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD5631

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.